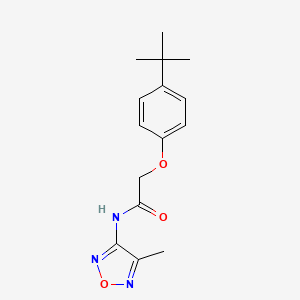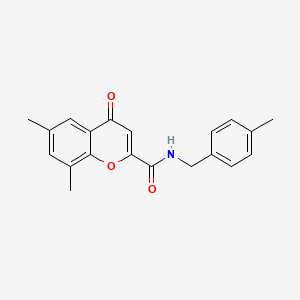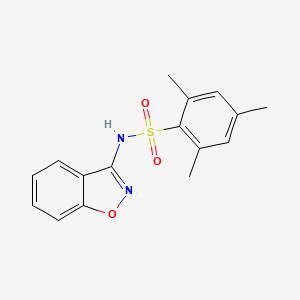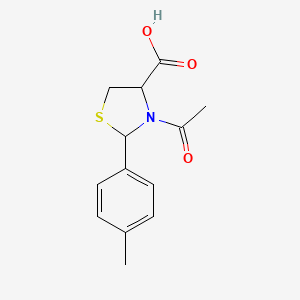![molecular formula C19H26ClN3O4 B11408726 1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11408726.png)
1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to a class of drugs known as serotonin receptor agonists.
- Specifically, it’s a selective 5-HT4 serotonin receptor agonist with enterokinetic activity.
- These receptors play a role in gastrointestinal (GI) motility disorders, such as irritable bowel syndrome and idiopathic constipation .
Preparation Methods
- The synthetic route for this compound involves several steps. Here’s a simplified overview:
- Start with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
- React it with 1-(3-methoxypropyl)-4-piperidinamine under appropriate conditions.
- Isolate the product, which is our target compound.
- Industrial production methods may vary, but the key steps remain consistent .
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions are possible.
Substitution: Substituents can be introduced.
- Common reagents include organic solvents, acids, bases, and catalysts.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
- Chemistry: Researchers study its reactivity, stability, and potential modifications.
- Biology: Investigating its effects on GI motility and related receptors.
- Medicine: Clinical trials explore its efficacy in treating constipation.
- Industry: Potential applications in drug development and formulation.
Mechanism of Action
- The compound acts as an agonist at 5-HT4 receptors.
- It enhances GI motility by stimulating peristalsis and promoting gastric emptying.
- Molecular targets include enteric neurons and smooth muscle cells.
Comparison with Similar Compounds
- Similar compounds include other 5-HT4 agonists like mosapride and tegaserod.
- What sets our compound apart is its unique chemical structure and selectivity.
Properties
Molecular Formula |
C19H26ClN3O4 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[5-chloro-4-(3-methoxypropylamino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClN3O4/c1-27-4-2-3-21-14-10-22-23(17(24)16(14)20)19-8-11-5-12(9-19)7-13(6-11)15(19)18(25)26/h10-13,15,21H,2-9H2,1H3,(H,25,26) |
InChI Key |
CMBTUTCYOMITKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine](/img/structure/B11408654.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11408668.png)
![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)


![Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408689.png)
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11408694.png)
![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
![2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole](/img/structure/B11408711.png)
![1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11408718.png)

